

# Flumequine Sodium: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Flumequine sodium*

Cat. No.: *B593379*

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This technical guide provides an in-depth overview of **Flumequine sodium**, a first-generation fluoroquinolone antibiotic primarily used in veterinary medicine. This document consolidates critical data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows to support research and development activities.

## Core Compound Identification

**Flumequine sodium** is the sodium salt of flumequine, a synthetic chemotherapeutic agent. While its use in humans has been limited, it has been employed for treating enteric infections in livestock, poultry, and farmed fish.

There is some discrepancy in the publicly available data regarding the CAS number and molecular formula. Based on reliable chemical databases, the following information is provided:

Identifier	Value	Reference
Chemical Name	Sodium 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate	
CAS Number	42835-68-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	$C_{14}H_{11}FNNaO_3$	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	283.23 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Parent Compound (Flumequine)	CAS: 42835-25-6, Formula: $C_{14}H_{12}FNO_3$	<a href="#">[8]</a>

Note: Some sources may incorrectly list the molecular formula as  $C_{14}H_{12}FNNaO_3$ . The correct formula,  $C_{14}H_{11}FNNaO_3$ , reflects the deprotonation of the carboxylic acid group of the parent flumequine molecule to form the sodium salt.

## Quantitative Data

### Antimicrobial Activity

Flumequine exhibits activity primarily against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% of tested isolates (MIC<sub>50</sub>).

Bacterial Species	Number of Strains	MIC <sub>50</sub> (µg/mL)	Reference
Pasteurella multocida	17	0.25	[9]
Pasteurella haemolytica	16	1.0	[9]
Salmonella dublin	21	0.5	[9]
Salmonella typhimurium	21	0.5	[9]
Escherichia coli	21	0.5	[9]
Pasteurella multocida	-	0.5 (MIC <sub>90</sub> )	[10]

## Pharmacokinetic Parameters

The pharmacokinetic profile of flumequine varies across different animal species and administration routes.

Species	Administration	Dose	C <sub>max</sub> (µg/mL)	AUC <sub>0 → ∞</sub> (µg·h/mL)	Bioavailability (%)	Reference
Broiler Chicken	Oral (fasted)	10 mg/kg	4.11 ± 1.68	18.17 ± 6.85	-	[11]
Broiler Chicken	Oral (non-fasted)	10 mg/kg	2.13 ± 0.7	7.47 ± 2.41	~59% (relative)	[11]
Pig	Intramuscular (IM)	15 mg/kg	4.99 ± 0.92	-	-	[10]
Pig	Intravenous (IV)	15 mg/kg	-	-	-	[10]
Atlantic Salmon	Oral	-	-	-	44.7	[12]

## Tissue Residue Levels

Understanding tissue depletion is crucial for ensuring food safety. The following tables show flumequine concentrations in edible tissues after treatment.

Table 1: Flumequine Residues in Broiler Chickens Following Oral Administration (12 mg/kg/day for 5 days)[13][14][15]

Time After Last Dose	Muscle (ng/g)	Liver (ng/g)
During Dosing	> MRL	> MRL
Day 1	980	1760
Day 3	40	90

EU MRLs: 400 ng/g for chicken meat, 800 ng/g for liver.

Table 2: Flumequine Residues in Pigs Following Oral Administration (15 mg/kg initial, then 7.5 mg/kg twice daily for 5 days)[13]

Time After Last Dose (hours)	Muscle (mg/kg)	Liver (mg/kg)	Kidney (mg/kg)	Fat (mg/kg)
12	0.35 - 0.78	0.73 - 1.25	1.87 - 3.49	0.36 - 0.81
24	0.22 - 0.43	0.47 - 0.79	1.12 - 1.95	0.24 - 0.56
48	0.07 - 0.15	0.14 - 0.25	0.33 - 0.65	0.08 - 0.19
96	< 0.025	< 0.05	0.05 - 0.11	< 0.05

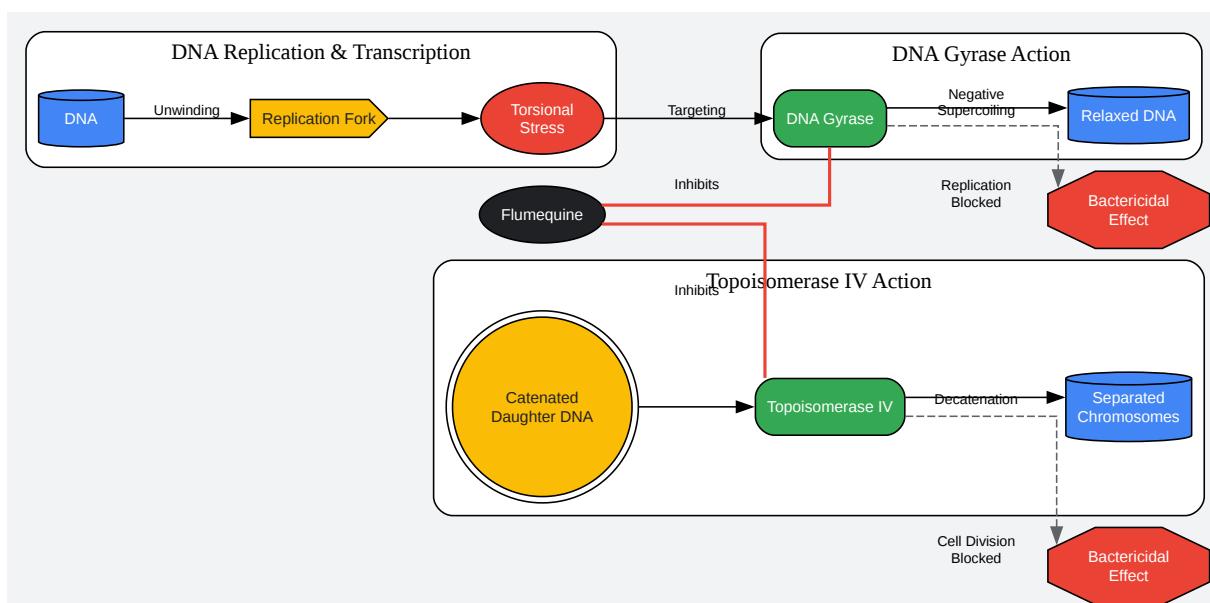
## Mechanism of Action

Flumequine, like other quinolone antibiotics, functions by disrupting bacterial DNA synthesis. [16] It specifically targets two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV.

- Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process

crucial for relieving torsional stress during DNA replication and transcription. Flumequine binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to a halt in replication and ultimately, cell death.[8]

- Inhibition of Topoisomerase IV: Topoisomerase IV's main role is to separate the interlinked daughter DNA strands (catenanes) following a round of replication. By inhibiting this enzyme, flumequine prevents the segregation of bacterial chromosomes into daughter cells, thereby blocking cell division.[16]



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Flumequine's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

## Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of flumequine residues in animal tissues. Below are summaries of established protocols.

## Protocol 1: Analysis of Flumequine in Sheep Tissues

This method is designed for the simultaneous determination of flumequine and its metabolite, 7-hydroxyflumequine, in various sheep tissues.[17][18]

- Sample Preparation:

- Homogenize 100 mg of tissue (muscle, liver, kidney, or fat).
- Perform a liquid-liquid extraction using ethyl acetate.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Collect the ethyl acetate supernatant.
- Evaporate the solvent and reconstitute the residue in the mobile phase.

- HPLC Conditions:

- Column: Select B column
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer.

- Detection:

- Fluorimetric Detection: For high sensitivity.
  - Ultraviolet (UV) Detection: For confirmation.

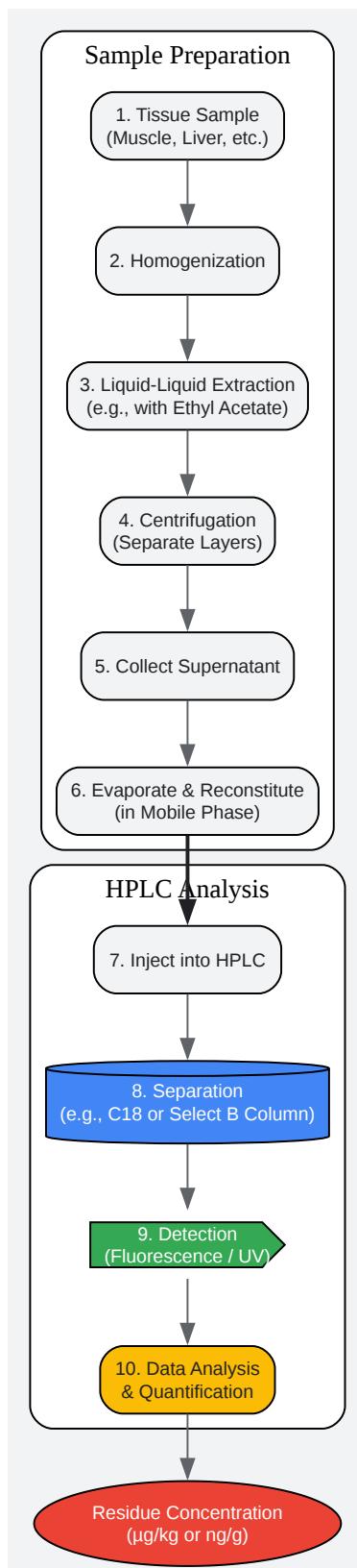
- Performance:

- Limit of Detection (LOD): < 2 µg/kg for flumequine.
  - Mean Recovery: 82-90% depending on the tissue type.[17]

## Protocol 2: Analysis of Flumequine in Broiler Chicken Tissues

This protocol details the analysis of flumequine residues in the breast muscle and liver of broiler chickens.[\[14\]](#)

- Sample Preparation:
  - Homogenize tissue samples.
  - Extract flumequine using a suitable organic solvent (e.g., a mixture containing phosphoric acid and acetonitrile).
  - Centrifuge to precipitate proteins and other interfering substances.
  - Filter the supernatant before injection into the HPLC system.
- HPLC Conditions:
  - Detection: Fluorescence detector.
  - Mobile Phase: Gradient elution using a mixture of 0.01M phosphoric acid and acetonitrile.
    - Initial: 80:20 (v/v) aqueous:acetonitrile (1-10 min).
    - Gradient: Shift to 60:40 (v/v) (10-20 min).
  - Flow Rate: 0.7 mL/min.
  - Performance:
    - Limit of Detection (LOD): 20 ng/g.
    - Limit of Quantification (LOQ): 50 ng/g.[\[14\]](#)



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Generalized workflow for the HPLC analysis of flumequine residues in tissues.

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